
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound It is known for its unique structure, which includes a carbanide group, a ditert-butyl(cyclopentyl)phosphane ligand, and an iron(2+) center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of iron(2+) salts with ditert-butyl(cyclopentyl)phosphane ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron(0) complexes.
Substitution: Ligand exchange reactions can occur, where the ditert-butyl(cyclopentyl)phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or nitrogen-based ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions result in new iron complexes with different ligands.
科学的研究の応用
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
作用機序
The mechanism of action of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) involves its interaction with various molecular targets and pathways. The iron center can undergo redox reactions, facilitating electron transfer processes. The phosphane ligand can stabilize the iron center and modulate its reactivity. These interactions enable the compound to act as a catalyst in various chemical reactions, promoting the formation of desired products.
類似化合物との比較
Similar Compounds
- 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Uniqueness
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center. The presence of the carbanide group and the ditert-butyl(cyclopentyl)phosphane ligand imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in catalysis and synthesis.
特性
分子式 |
C28H60FeP2 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C13H27P.2CH3.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h2*11H,7-10H2,1-6H3;2*1H3;/q;;2*-1;+2 |
InChIキー |
OSQMFYRLKISOLY-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
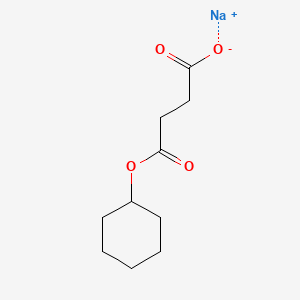
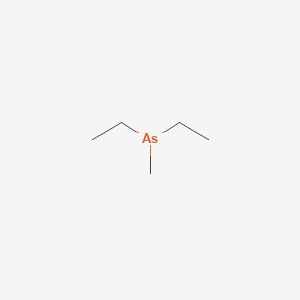
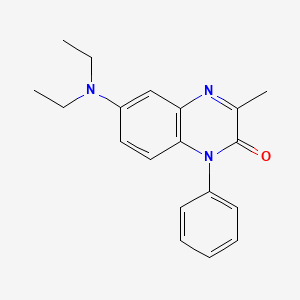
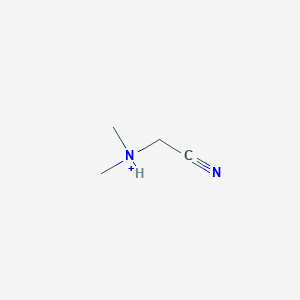
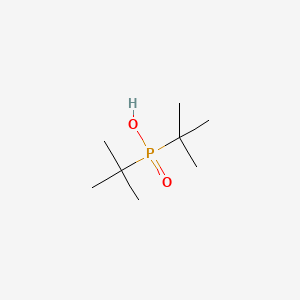
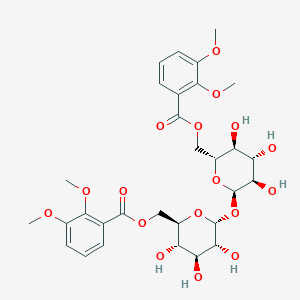
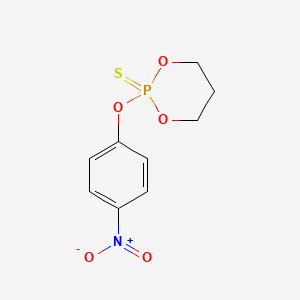

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
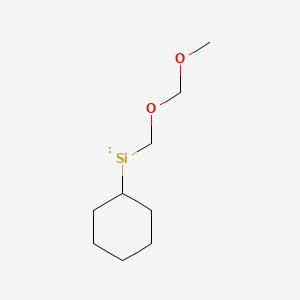
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
